Indolin-1-yl(o-tolyl)methanone
Overview
Description
Indolin-1-yl(o-tolyl)methanone is a chemical compound belonging to the indoline family, characterized by a fused benzene and pyrrole ring structure. Indoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science .
Scientific Research Applications
Indolin-1-yl(o-tolyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
1-(2-Methylbenzoyl)indoline, a derivative of indole, has been found to interact with various targets in the body. Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . Indole methylated at positions 1 and 2, which were reported ligands and partial agonists of human PXR, induced the expression of PXR-target genes, including CYP3A4 and MDR1, in vitro .
Mode of Action
Indole derivatives have been found to bind with high affinity to multiple receptors, which can help in developing new useful derivatives . They interact with the host and exert a variety of local and heterotopic biological effects by circulating in the plasma .
Pharmacokinetics
The indole nucleus is known to be an important component of many synthetic drug molecules . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores made it an important heterocyclic compound having broad-spectrum biological activities .
Result of Action
Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Future Directions
Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The synthesis and pharmacological activity of indoline derivatives is summarized in this review in order to support the addition of the indoline component to the toolbox of medicinal chemists .
Preparation Methods
The synthesis of Indolin-1-yl(o-tolyl)methanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed cyclization of N-aryl amides. This reaction often requires the use of palladium acetate as a catalyst, along with a base such as potassium carbonate, in a solvent like dimethylformamide . Industrial production methods may involve similar catalytic processes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Indolin-1-yl(o-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur at specific positions on the indoline ring.
Comparison with Similar Compounds
Indolin-1-yl(o-tolyl)methanone can be compared with other indoline derivatives such as:
1-Benzoylindoline: Lacks the methyl group, which can influence its reactivity and biological activity.
1-(2-Chlorobenzoyl)indoline: Contains a chlorine substituent, which can alter its electronic properties and interactions with biological targets.
1-(2-Methoxybenzoyl)indoline: The presence of a methoxy group can enhance its solubility and modify its pharmacokinetic profile.
These comparisons highlight the unique aspects of this compound, such as its specific substituent effects on chemical reactivity and biological activity.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(2-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-6-2-4-8-14(12)16(18)17-11-10-13-7-3-5-9-15(13)17/h2-9H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRMAUHQDXLCPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201220289 | |
Record name | (2,3-Dihydro-1H-indol-1-yl)(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201220289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315248-40-9 | |
Record name | (2,3-Dihydro-1H-indol-1-yl)(2-methylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=315248-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dihydro-1H-indol-1-yl)(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201220289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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